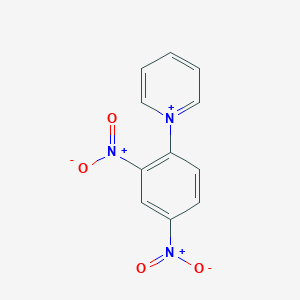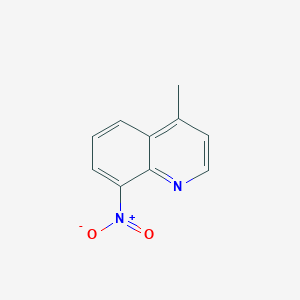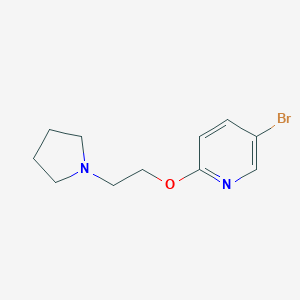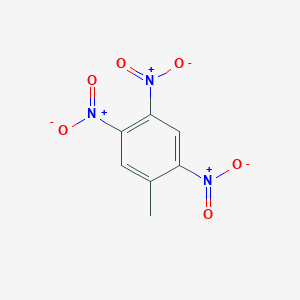
2,4,5-Trinitrotoluene
Vue d'ensemble
Description
2,4,5-Trinitrotoluene is a chemical compound known for its explosive properties. It is a nitroaromatic compound, which means it contains a benzene ring substituted with nitro groups. This compound is less commonly discussed compared to its isomer, 2,4,6-trinitrotoluene, but it shares similar characteristics and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,5-Trinitrotoluene is synthesized through the nitration of toluene. The process involves the stepwise introduction of nitro groups into the toluene molecule. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of acids, are carefully controlled to ensure the selective formation of the 2,4,5-isomer.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The process involves multiple stages of nitration, starting with mononitration to form nitrotoluene, followed by dinitration and finally trinitration. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the nitration reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trinitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of triaminotoluene.
Substitution: Formation of substituted nitroaromatic compounds.
Applications De Recherche Scientifique
2,4,5-Trinitrotoluene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitroaromatic compounds.
Biology: Studied for its effects on biological systems and its potential use in bioremediation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled reactions.
Industry: Used in the production of explosives and as a standard for calibrating explosive detection equipment.
Mécanisme D'action
The mechanism of action of 2,4,5-trinitrotoluene involves its ability to undergo rapid exothermic decomposition, releasing a large amount of energy. The nitro groups play a crucial role in this process by providing oxygen for the combustion of the carbon-hydrogen framework. The molecular targets and pathways involved include the formation of free radicals and the subsequent chain reactions that lead to the explosive decomposition of the compound.
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrotoluene: Another isomer with similar explosive properties but different structural arrangement of nitro groups.
2,4-Dinitrotoluene: Contains two nitro groups and is less explosive compared to trinitrotoluene.
Nitrobenzene: A simpler nitroaromatic compound with one nitro group.
Uniqueness of 2,4,5-Trinitrotoluene: this compound is unique due to its specific arrangement of nitro groups, which influences its reactivity and stability. Compared to 2,4,6-trinitrotoluene, it may exhibit different physical and chemical properties, making it suitable for specific applications where the 2,4,6-isomer may not be ideal.
Propriétés
IUPAC Name |
1-methyl-2,4,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJGZCSVWGKDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209853 | |
| Record name | 2,4,5-Trinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-25-3 | |
| Record name | 2,4,5-Trinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRINITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV5WC939NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,5-trinitrotoluene differ from the more commonly known 2,4,6-trinitrotoluene (TNT)?
A1: Both this compound and 2,4,6-trinitrotoluene are isomers, meaning they share the same molecular formula (C7H5N3O6) but differ in the arrangement of their atoms. This difference in structure leads to variations in their physical and chemical properties, such as melting point, stability, and reactivity. Notably, this compound is a major impurity found in commercial and military grades of TNT. []
Q2: What are the key applications of this compound?
A2: While 2,4,6-trinitrotoluene is well-known for its explosive properties, this compound has found applications in analytical chemistry. Researchers have developed a colorimetric method for determining the concentration of this compound even in the presence of other TNT isomers. [] This method leverages the unique reactivity of this compound to produce a colored product that can be quantified using spectrophotometry. This method is particularly valuable in monitoring the production of TNT, as it allows for the estimation of total TNT content based on the consistent ratio observed between this compound and 2,3,4-trinitrotoluene in crude samples. []
Q3: Are there any methods to detect this compound in environmental samples?
A3: Yes, researchers have developed a specialized membrane for the in-situ detection of 2,4,6-trinitrotoluene and other polynitroaromatic hydrocarbons, including this compound, in groundwater. [, ] This membrane, composed of poly(vinyl chloride), dioctyl phthalate, and Jeffamine T-403, changes color upon reaction with these compounds. The intensity of the color change is proportional to the concentration of the target compound, enabling both visual and quantitative analysis. [, ] This technology is particularly beneficial for monitoring groundwater contamination, a significant environmental concern in areas with explosive manufacturing or testing.
Q4: Have there been any studies on the polymorphic forms of this compound?
A4: Research has identified two polymorphic forms of this compound, designated as Form I and Form II. [] Form I, the previously known form, demonstrates higher stability at room temperature and a higher melting point. [] This discovery of polymorphism highlights the importance of understanding the different solid-state forms of this compound, as they can significantly impact its physical and chemical properties, including stability, solubility, and reactivity.
Q5: How do computational methods contribute to the study of this compound and underwater explosions?
A5: Researchers utilize advanced software like ANSYS-AUTODYN to simulate complex events such as underwater explosions involving explosives like this compound, H-6, pentolite, and pentaerythritol tetranitrate (PETN). [] These simulations provide insights into the shock wave dynamics, bubble pulse parameters, and the influence of factors like charge depth, charge mass, and mesh density. [] Such computational models are essential for understanding the behavior of explosives in various environments and for developing safer handling and disposal procedures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





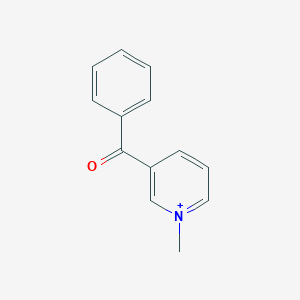


![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)
